5-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxybenzenesulfonamide

Description

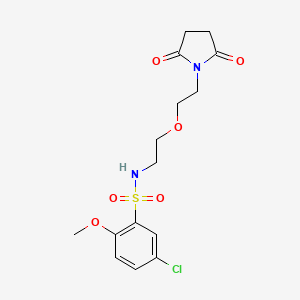

5-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at the 5-position, a methoxy group at the 2-position, and a sulfonamide-linked side chain containing a 2,5-dioxopyrrolidin-1-yl moiety. This compound is structurally notable for its hybrid design, combining a sulfonamide core with a pyrrolidine-2,5-dione (succinimide) group. The succinimide moiety is a reactive electrophile, often employed in covalent drug design for targeting nucleophilic residues in enzymes or receptors .

Properties

IUPAC Name |

5-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O6S/c1-23-12-3-2-11(16)10-13(12)25(21,22)17-6-8-24-9-7-18-14(19)4-5-15(18)20/h2-3,10,17H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANRDQJKZVNMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18ClN2O6S

- Molecular Weight : 396.83 g/mol

- CAS Number : 1433997-01-3

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Calcium Channel Modulation : It has been suggested that the compound might inhibit calcium currents mediated by L-type calcium channels, potentially affecting neurotransmitter release and muscle contraction.

- Antioxidant Activity : Preliminary studies show potential antioxidant effects, which could mitigate oxidative stress in biological systems .

Antitumor Activity

A study evaluating the antitumor properties of similar pyrrolidine derivatives reported significant inhibition of tumor growth in vivo. The assessment involved various biochemical markers such as serum cytokines (IL-2, IL-6, IFN-γ, TNF-α), indicating a robust anti-inflammatory response alongside tumor suppression .

Anticonvulsant Properties

Compounds with structural similarities have demonstrated anticonvulsant activity in animal models. The mechanism involves modulation of neurotransmitter systems and potential enhancement of GABAergic transmission.

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor growth via cytokine modulation | |

| Anticonvulsant | Inhibition of calcium channels | |

| Antioxidant | Scavenging free radicals |

Case Study 1: Antitumor Efficacy

In a controlled study involving xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis within the tumor tissue .

Case Study 2: Neurological Effects

A separate investigation into the anticonvulsant properties highlighted the compound's ability to reduce seizure frequency in rodent models. Behavioral assessments indicated improved motor coordination and reduced anxiety-like behaviors following treatment with the compound.

Comparison with Similar Compounds

5-Chloro-2-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide (CAS: 700860-47-5)

- Structure : Features a chloro substituent at position 5, an ethoxy group at position 2, and a 3-pyridinylmethyl group attached to the sulfonamide nitrogen.

- Key Differences: The methoxy group in the target compound vs. ethoxy here alters lipophilicity and metabolic stability.

- Molecular Weight : 326.80 g/mol (vs. target compound’s higher MW due to the extended side chain).

N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzoyl)-4-piperidinecarboxamide

- Structure : A sulfonamide-free analogue with a piperidinecarboxamide core and fluorophenyl substituents.

- The dimethoxybenzoyl group may confer distinct pharmacokinetic properties .

Compounds with Pyrrolidine-2,5-dione Moieties

Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate

- Structure : A fullerene (C60) derivative functionalized with succinimide-containing polyethylene glycol (PEG) chains.

- Key Differences :

3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (Compound 5 in )

- Structure : A propargyl-terminated chloroethoxy ether.

- Key Differences :

Comparative Data Table

Research Findings and Implications

Reactivity of Succinimide Group: The 2,5-dioxopyrrolidin-1-yl group in the target compound enables covalent binding to cysteine or lysine residues in biological targets, a mechanism exploited in protease inhibitors (e.g., afatinib) . In contrast, non-succinimide analogues (e.g., pyridinylmethyl derivatives) rely on reversible interactions.

Substituent Effects :

- The methoxy group at position 2 may enhance metabolic stability compared to ethoxy due to reduced oxidative dealkylation.

- The chloro substituent at position 5 likely influences electron-withdrawing effects, modulating sulfonamide acidity and target affinity .

Synthetic Challenges : Analogous compounds in required precise conditions (e.g., NaH/THF for alkoxypropargyl synthesis), suggesting that the target compound’s synthesis would demand similar control to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.